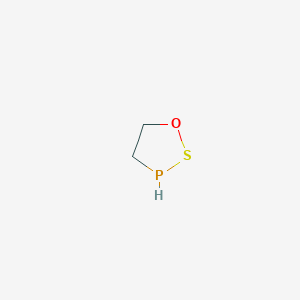

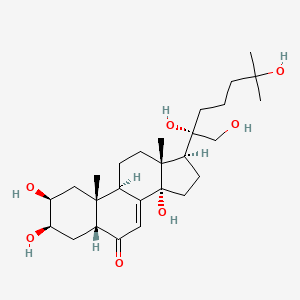

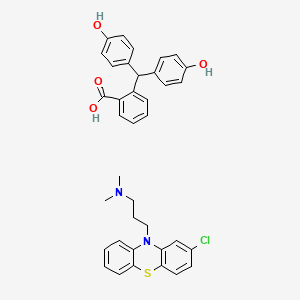

![molecular formula C35H56N7O18P3S B1262246 OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)

OPC4-CoA; (Acyl-CoA); [M+H]+

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

OPC4-CoA is an organic molecule.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis and Metabolic Profiling

- Acyl-coenzyme A (CoA) plays a crucial role in various biological processes. The use of two-dimensional liquid chromatography coupled with high-resolution mass spectrometry (2D LC/HRMS) has significantly improved the analysis and profiling of acyl-CoAs in tissues and cells, allowing for detailed metabolic studies, such as the examination of metabolic differences in malignant glioma cells with IDH1 mutation (Wang et al., 2017).

Stable Isotope-Resolved Quantification and Metabolic Tracing

- Advanced techniques like liquid chromatography-hybrid quadrupole/Orbitrap high-resolution mass spectrometry enable simultaneous quantification and metabolic tracing of acyl-CoA thioesters. This method has been utilized in detailed analyses of cellular metabolism, such as investigating acetyl-, succinyl-, and propionyl-CoA in human B cell lymphoma cells (Frey et al., 2016).

Analysis of Cellular and Tissue Acyl-CoA Thioesters

- The use of stable isotope dilution liquid chromatography/mass spectrometry (LC/SRM-MS) has enabled accurate quantification of medium- and long-chain acyl-CoAs in cells and tissues. This method is particularly valuable for studying acyl-CoA dehydrogenase deficiencies and the role of acyl-CoAs in cellular metabolism (Snyder et al., 2014).

Functional Analysis in Plant Biology

- In Arabidopsis thaliana, functional analysis of acyl-CoA synthetase family has revealed their involvement in fatty acid activation and jasmonic acid biosynthesis. This highlights the importance of acyl-CoAs in plant biology and biochemistry (Kienow et al., 2008).

Mechanistic Overview in Enzymatic Processes

- Studies on acyl-CoA dehydrogenases provide insights into the mechanisms of alpha,beta-dehydrogenation of fatty acid acyl-CoA conjugates, shedding light on important enzymatic processes in metabolism (Ghisla & Thorpe, 2004).

Metabolic Partitioning and Disease Pathogenesis

- Acyl-CoA metabolism and partitioning research have implications in understanding metabolic diseases and carcinogenesis. The distribution of acyl-CoAs to specific metabolic pathways influences energy production and the synthesis of complex lipids (Grevengoed et al., 2014).

Eigenschaften

Produktname |

OPC4-CoA; (Acyl-CoA); [M+H]+ |

|---|---|

Molekularformel |

C35H56N7O18P3S |

Molekulargewicht |

987.8 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |

InChI |

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1 |

InChI-Schlüssel |

YYUZYSVPFVOYLB-QXQVKYSUSA-N |

Isomerische SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

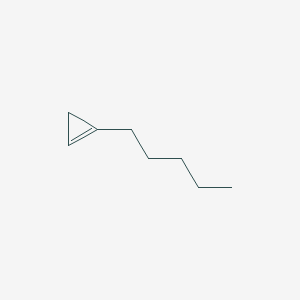

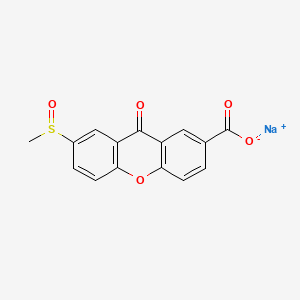

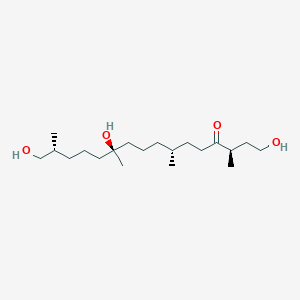

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)

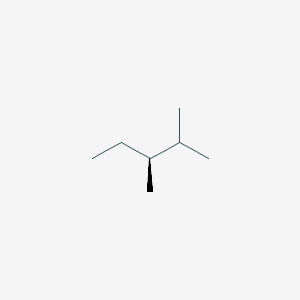

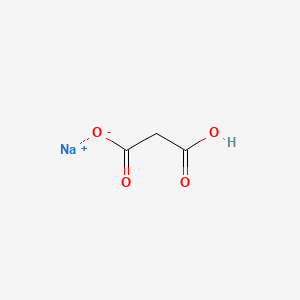

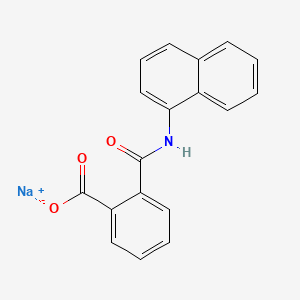

![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)

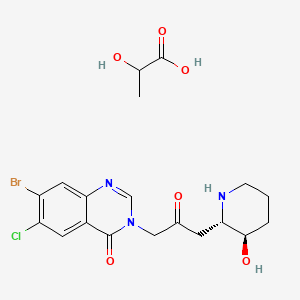

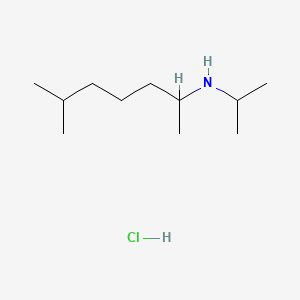

![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)